molecular formula C9H12N4O B12069985 4-Amino-N-cyclobutylpyrimidine-5-carboxamide

4-Amino-N-cyclobutylpyrimidine-5-carboxamide

Cat. No.: B12069985
M. Wt: 192.22 g/mol
InChI Key: XNHJEAANZNZIBE-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a pyrimidine derivative with a unique structure that includes an amino group at the 4-position, a cyclobutyl group attached to the nitrogen at the 1-position, and a carboxamide group at the 5-position Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclobutylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-Amino-N-cyclobutylpyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group and carboxamide functionality differentiate it from other pyrimidine derivatives, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4-amino-N-cyclobutylpyrimidine-5-carboxamide

InChI

InChI=1S/C9H12N4O/c10-8-7(4-11-5-12-8)9(14)13-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H2,10,11,12)

InChI Key

XNHJEAANZNZIBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=CN=CN=C2N

Origin of Product

United States

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